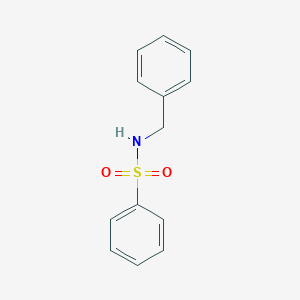

N-Benzylbenzenesulfonamide

Beschreibung

The exact mass of the compound N-Benzylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTPAOVVVLZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232531 | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-18-3 | |

| Record name | N-(Phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 837-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. The document details established synthetic protocols, including reaction conditions, purification methods, and characterization data. The information is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this compound for applications in drug discovery and development.

Synthetic Pathways and Reaction Mechanisms

The synthesis of N-Benzylbenzenesulfonamide from benzenesulfonyl chloride and benzylamine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the stable sulfonamide. This reaction is analogous to the Hinsberg test for primary amines.

Two primary synthetic routes are commonly employed for the synthesis of N-Benzylbenzenesulfonamide and its derivatives:

-

Direct Sulfonylation of Benzylamine: This is the most straightforward approach, involving the direct reaction of benzenesulfonyl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Two-Step Synthesis via Benzenesulfonamide: This method involves the initial synthesis of benzenesulfonamide from benzenesulfonyl chloride and ammonia, followed by N-alkylation with benzyl bromide or a related benzylating agent.[1][2]

A more recent development involves the manganese-catalyzed N-alkylation of benzenesulfonamide using benzyl alcohol, which offers a more atom-economical and environmentally benign alternative.

Below is a graphical representation of the direct synthesis pathway.

Caption: Direct synthesis of N-Benzylbenzenesulfonamide.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-Benzylbenzenesulfonamide.

Method 1: Direct Synthesis from Benzenesulfonyl Chloride and Benzylamine

This protocol is a generalized procedure based on the common practices for the synthesis of N-substituted sulfonamides.

Materials:

-

Benzenesulfonyl chloride

-

Benzylamine

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 eq.) at room temperature.

-

Addition of Benzenesulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Method 2: Manganese-Catalyzed N-Alkylation of Benzenesulfonamide

This method utilizes a manganese catalyst for the N-alkylation of benzenesulfonamide with benzyl alcohol.

Materials:

-

Benzenesulfonamide

-

Benzyl alcohol

-

Mn(I) PNP pincer precatalyst

-

Potassium carbonate (K₂CO₃)

-

Xylenes

Procedure:

-

Reaction Setup: In a reaction vessel, combine benzenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %) in xylenes (1 M concentration of benzenesulfonamide).

-

Reaction: Stir the mixture vigorously at 150 °C for 24 hours.

-

Work-up:

-

Cool the reaction vessel.

-

Add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over MgSO₄, and filter.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation

Reagent and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Colorless viscous oil | 14.5 |

| Benzylamine | C₇H₉N | 107.15 | Colorless liquid | -10 |

| N-Benzylbenzenesulfonamide | C₁₃H₁₃NO₂S | 247.31 | White solid | 77-79[3], 85-86 |

Reaction Conditions and Yields

| Method | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzenesulfonyl chloride, Benzylamine | Pyridine | Dichloromethane | 0 to RT | 12-16 | - | General Protocol |

| 2 | Benzenesulfonamide, Benzyl alcohol | K₂CO₃ | Xylenes | 150 | 24 | 93 | [3] |

Characterization Data for N-Benzylbenzenesulfonamide

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted values based on similar structures: δ 7.85 (d, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 7.30-7.15 (m, 5H, Ar-H), 4.90 (t, 1H, NH), 4.20 (d, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | Predicted values based on similar structures: δ 140.0 (Ar-C), 137.5 (Ar-C), 132.8 (Ar-CH), 129.0 (Ar-CH), 128.6 (Ar-CH), 128.2 (Ar-CH), 127.7 (Ar-CH), 127.1 (Ar-CH), 47.5 (CH₂) |

| Melting Point | 77-79 °C[3], 85-86 °C |

Purification

The choice of purification method depends on the purity of the crude product and the scale of the reaction.

Recrystallization

Recrystallization is an effective method for purifying solid N-Benzylbenzenesulfonamide.

-

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include:

-

Ethanol

-

Ethanol/water mixture

-

Acetone/hexane mixture

-

-

General Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If using a two-solvent system, add the second solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography

Flash column chromatography is a suitable technique for purifying larger quantities or for separating the product from impurities with similar solubility.

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the product. A common starting point is a 20% ethyl acetate in petroleum ether mixture.[3]

-

Procedure:

-

Pack a column with silica gel slurried in the initial, less polar eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Visualization of Workflows

Experimental Workflow for Direct Synthesis

Caption: Workflow for the direct synthesis of N-Benzylbenzenesulfonamide.

Purification Workflow

References

An In-depth Technical Guide to N-Benzylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of N-Benzylbenzenesulfonamide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of synthetic workflows and potential biological interactions.

Core Chemical Properties

N-Benzylbenzenesulfonamide is a sulfonamide compound that serves as a key structural motif in various biologically active molecules.[1] Its physicochemical properties are fundamental to its behavior in chemical and biological systems.

Physical and Chemical Properties

The physical and chemical properties of N-Benzylbenzenesulfonamide are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂S | [2][3] |

| Molecular Weight | 247.31 g/mol | [2] |

| Melting Point | 77-79 °C | [4] |

| Appearance | White to yellow solid | [4][5] |

| Solubility | Soluble in polar organic solvents like ethanol and chloroform; slightly soluble in water. | [6] |

| CAS Registry Number | 837-18-3 | [2][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of N-Benzylbenzenesulfonamide. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.87-7.93 | m | 2H | Ar-H |

| 7.54-7.69 | m | 3H | Ar-H |

| 7.17-7.30 | m | 5H | Ar-H |

| 4.12 | s | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 300.1 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [5]

| Chemical Shift (δ, ppm) | Assignment |

| 140.05 | Ar-C |

| 136.32 | Ar-C |

| 132.83 | Ar-C |

| 129.27 | Ar-C |

| 128.83 | Ar-C |

| 128.10 | Ar-C |

| 127.99 | Ar-C |

| 127.23 | Ar-C |

| 47.41 | -CH₂- |

Solvent: CDCl₃, Frequency: 75.5 MHz

Mass Spectrometry (MS) [5]

| m/z | Interpretation |

| 106 | [C₇H₈N]⁺ |

Chemical Structure and Crystallography

The three-dimensional structure of N-benzylbenzenesulfonamide derivatives has been elucidated through single-crystal X-ray diffraction, revealing key details about bond lengths, angles, and intermolecular interactions. While the specific crystal structure for the parent N-benzylbenzenesulfonamide is not detailed in the provided results, data for a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, offers significant insights into the structural characteristics of this class of compounds.[1]

Selected Bond Lengths and Angles for a Representative N-Benzylbenzenesulfonamide Derivative [1]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S1=O1 | 1.4290 (18) |

| S1=O2 | 1.4342 (18) | |

| S1-N1 | 1.636 (2) | |

| S1-C1 | 1.763 (2) | |

| N1-C11 | 1.466 (3) | |

| N1-C8 | 1.471 (3) | |

| Bond Angle (°) | N1-S1-O1 | 107.46 (10) |

| Torsion Angle (°) | C1-S1-N1-C11 | 84.2 (2) |

In the crystal lattice of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N hydrogen bonds and C-H···π interactions.[1][7] The aryl groups are oriented gauche about the S1-N1 bond.[1] The sulfur atom exhibits a slightly distorted tetrahedral geometry.[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of N-Benzylbenzenesulfonamide and its derivatives.

Synthesis of N-Benzylbenzenesulfonamide

A common method for the synthesis of N-Benzylbenzenesulfonamide is the N-alkylation of a sulfonamide using an alcohol, catalyzed by manganese.[4]

Manganese-Catalyzed N-Alkylation Protocol [4]

-

Reaction Setup: In a suitable reaction vessel, combine benzenesulfonamide (1.00 mmol), benzyl alcohol (1.00 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %) in xylenes to achieve a final concentration of 1 M.

-

Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 24 hours.

-

Workup and Purification: After cooling the reaction to room temperature, purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (20% ethyl acetate) as the eluent.

-

Product Isolation: The final product, N-Benzylbenzenesulfonamide, is obtained as a yellow solid.[4]

Spectroscopic and Crystallographic Analysis

General Analytical Procedures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4][5]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for thin films.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data can be acquired on a time-of-flight (TOF) mass spectrometer with electrospray ionization (ESI).[4] Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis.[3][5]

-

Single-Crystal X-ray Diffraction: For crystallographic analysis, a suitable single crystal is mounted on a diffractometer.[1] Data collection is performed at a controlled temperature (e.g., 173.15 K).[1] The structure is then solved and refined using appropriate software.[1]

Biological Activity and Signaling Pathways

The N-benzylbenzenesulfonamide moiety is present in a variety of biologically significant compounds.[1] Derivatives have shown potential as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and as nonsteroidal modulators of the glucocorticoid receptor (GR), which are of interest for their anti-inflammatory properties.[1][7]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-Benzylbenzenesulfonamide.

Caption: Workflow for the synthesis and analysis of N-Benzylbenzenesulfonamide.

Potential Biological Interaction Pathway

This diagram illustrates a simplified hypothetical signaling pathway where an N-benzylbenzenesulfonamide derivative acts as an inhibitor.

Caption: Inhibition of a target protein by an N-benzylbenzenesulfonamide derivative.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Benzylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylbenzenesulfonamide, including its chemical identity, physicochemical properties, synthesis protocols, and an exploration of the biological activities characteristic of the benzenesulfonamide class of compounds.

Chemical Identity and Properties

IUPAC Name: N-Benzylbenzenesulfonamide

CAS Number: 837-18-3[1]

This section summarizes the key physicochemical and spectral properties of N-Benzylbenzenesulfonamide. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | [1] |

| Molecular Weight | 247.31 g/mol | [1] |

| Melting Point | 85-86 °C | [1] |

| Boiling Point (Predicted) | 409.5 ± 38.0 °C | [1] |

| Appearance | White to off-white granular crystalline powder | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and alkali | [2] |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | |

| ¹⁵N NMR | Spectral data available | [3] |

| FTIR | Spectral data available | [3] |

| Mass Spectrometry (GC-MS) | Spectral data available | [3] |

Synthesis of N-Benzylbenzenesulfonamide

The synthesis of N-Benzylbenzenesulfonamide and its derivatives is well-documented in the scientific literature. The primary methods involve the reaction of a benzenesulfonyl chloride with benzylamine or the N-alkylation of a primary benzenesulfonamide.

Experimental Protocol: Synthesis via Reaction of Benzenesulfonyl Chloride with Benzylamine

This protocol describes a common method for the synthesis of N-Benzylbenzenesulfonamide.

Materials:

-

Benzenesulfonyl chloride

-

Benzylamine

-

Pyridine (or another suitable base)

-

Acetone (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of benzylamine in a mixture of acetone and pyridine, add benzenesulfonyl chloride dropwise.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activity of Benzenesulfonamide Derivatives

While specific quantitative biological activity data for N-Benzylbenzenesulfonamide is not extensively available in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities. The following table summarizes the activities of various benzenesulfonamide derivatives to provide context for the potential therapeutic applications of this class of compounds.

| Compound Class | Biological Activity | Target/Mechanism | Representative Data |

| Substituted Benzenesulfonamides | Anticancer | Carbonic Anhydrase IX (CA IX) Inhibition | Kᵢ values in the nanomolar range for some derivatives |

| Dibenzenesulfonamides | Anticancer | Induction of apoptosis and autophagy | Cytotoxicity against various cancer cell lines (HCC1937, MCF7, HeLa, A549) |

| N-phenylsulfonamide Derivatives | Enzyme Inhibition | Inhibition of Carbonic Anhydrases (CA I, CA II) and Cholinesterases (AChE, BChE) | Kᵢ values in the nanomolar range for potent inhibitors |

| Carbohydrate-based Sulfonamides | Antitumor | Inhibition of tumor-associated hCA IX | IC₅₀ value of 7 nM for a highly effective derivative |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action for sulfonamides, the following diagrams have been generated.

Caption: General experimental workflow for sulfonamide drug discovery.

References

A Comprehensive Spectroscopic Guide to N-Benzylbenzenesulfonamide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Benzylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for N-Benzylbenzenesulfonamide are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylbenzenesulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.87-7.93 | m | 2H, Aromatic (Benzenesulfonamide) |

| 7.54-7.69 | m | 3H, Aromatic (Benzenesulfonamide) |

| 7.17-7.30 | m | 5H, Aromatic (Benzyl) |

| 4.12 | s | 2H, -CH₂- |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylbenzenesulfonamide

| Chemical Shift (δ, ppm) | Assignment |

| 140.05 | Quaternary C (Benzenesulfonamide) |

| 136.32 | Quaternary C (Benzyl) |

| 132.83 | Aromatic CH (Benzenesulfonamide) |

| 129.27 | Aromatic CH (Benzenesulfonamide) |

| 128.83 | Aromatic CH (Benzyl) |

| 128.10 | Aromatic CH (Benzyl) |

| 127.99 | Aromatic CH (Benzyl) |

| 127.23 | Aromatic CH (Benzenesulfonamide) |

| 47.41 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Table 3: Key IR Absorption Bands for N-Benzylbenzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Medium | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~1330-1370 | Strong | Asymmetric SO₂ Stretch |

| ~1150-1180 | Strong | Symmetric SO₂ Stretch |

| ~1450-1600 | Medium | Aromatic C=C Stretch |

Table 4: Mass Spectrometry Data for N-Benzylbenzenesulfonamide

| m/z | Interpretation |

| 247 | [M]⁺, Molecular Ion |

| 183 | [M - SO₂]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (from Benzyl group) |

| 77 | [C₆H₅]⁺, Phenyl ion (from Benzenesulfonyl group) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N-Benzylbenzenesulfonamide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Benzylbenzenesulfonamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Record the spectra on a 300 MHz or 400 MHz NMR spectrometer.[1]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-2048.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) or the TMS internal standard (δ 0.00).

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of N-Benzylbenzenesulfonamide with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet. The characteristic absorption bands for the sulfonamide and benzyl functional groups should be identified and assigned.[2]

Mass Spectrometry (MS)

Mass Spectrum Acquisition:

-

Sample Introduction: Introduce a dilute solution of N-Benzylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of N-phenyl benzenesulfonamides is known to involve the loss of a neutral SO₂ molecule.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of N-Benzylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship of spectroscopic techniques for structural analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Benzylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of N-benzylbenzenesulfonamide derivatives, presenting key crystallographic data, detailed experimental protocols, and visualizations of experimental workflows and intermolecular interactions.

Crystallographic Data of Selected N-Benzylbenzenesulfonamide Derivatives

The following tables summarize the key crystallographic parameters for a selection of N-benzylbenzenesulfonamide derivatives, facilitating a comparative analysis of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | T (K) | Ref. |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | Orthorhombic | Pna2₁ | 18.6919(18) | 10.5612(10) | 8.1065(8) | 90 | 90 | 90 | 1600.3(3) | 4 | 173.15 | [1] |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁ | 9.655(2) | 5.8820(15) | 12.345(3) | 90 | 109.55(3) | 90 | 660.4(3) | 2 | 293 | [2] |

| N-(3-fluorobenzoyl)benzenesulfonamide | C₁₃H₁₀FNO₃S | Monoclinic | P2₁/c | 10.880(3) | 8.651(2) | 13.565(3) | 90 | 109.04(2) | 90 | 1207.5(5) | 4 | 293 | [3] |

| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 11.025(2) | 8.784(2) | 14.281(3) | 90 | 108.98(2) | 90 | 1307.2(5) | 4 | 293 | [3] |

Selected Bond Lengths and Torsion Angles

The geometry of the sulfonamide linkage is a critical determinant of the overall molecular conformation. Below is a comparison of selected bond lengths and torsion angles for the featured compounds.

| Compound Name | S=O (Å) | S-N (Å) | S-C (Å) | C1-S1-N1-C8 Torsion Angle (°) | Ref. |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 1.4290(18), 1.4342(18) | 1.636(2) | 1.763(2) | 84.2(2) | [1] |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | 1.424(2), 1.429(2) | 1.608(2) | 1.764(3) | 57.9(2) | [2] |

Experimental Protocols

The determination of the crystal structure of N-benzylbenzenesulfonamide derivatives involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

A general and efficient method for the synthesis of N-benzylbenzenesulfonamide derivatives involves a two-step process.[1] The first step is the reaction of a primary amine with a benzenesulfonyl chloride to form the corresponding benzenesulfonamide. The subsequent benzylation of the sulfonamide yields the desired N-benzylbenzenesulfonamide derivative.[1]

Typical Synthesis of a primary benzenesulfonamide: To a stirred solution of a primary amine and a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane, the corresponding benzenesulfonyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). Upon completion, the mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be purified by recrystallization.[2]

Typical Benzylation of a primary benzenesulfonamide: The synthesized benzenesulfonamide is dissolved in a suitable solvent such as tetrahydrofuran (THF). A base, for instance, sodium hydroxide solution, is added, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature for several hours. The resulting product can often be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.[1]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected on a diffractometer, commonly equipped with a CCD area detector and using MoKα radiation (λ = 0.71073 Å).[1] The data collection is typically performed at a low temperature (e.g., 173.15 K or 293 K) to minimize thermal vibrations.[1][2] The collected data is then processed, and the structure is solved and refined using specialized software packages. The positions of hydrogen atoms are often determined from difference Fourier maps or placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Intermolecular Interactions

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from the synthesis of N-benzylbenzenesulfonamide derivatives to their crystal structure determination.

Common Intermolecular Interactions

The crystal packing of N-benzylbenzenesulfonamide derivatives is often governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these compounds.

In the crystal structures of many N-benzylbenzenesulfonamide derivatives, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains or ribbons.[2] Additionally, C—H⋯π interactions between an aromatic ring of one molecule and a C-H bond of a neighboring molecule often play a significant role in stabilizing the three-dimensional network structure.[2] For instance, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N hydrogen bonds and C-H···π interactions.[1] Similarly, the crystal packing of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is characterized by N—H⋯O hydrogen bonds that form ribbons, which are then interconnected into a three-dimensional network by C—H⋯π interactions.[2]

This guide provides a foundational understanding of the crystal structure analysis of N-benzylbenzenesulfonamide derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and materials science, enabling a deeper insight into the solid-state properties of this important class of compounds.

References

Synthesis of Novel N-Benzylbenzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The N-benzylbenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have garnered significant interest from researchers and drug development professionals due to their potential as therapeutic agents. Their utility spans various fields, including oncology, infectious diseases, and neurology. The development of efficient, versatile, and scalable synthetic routes is paramount for conducting extensive structure-activity relationship (SAR) studies and advancing promising candidates through the drug discovery pipeline.[1] This technical guide provides an in-depth overview of key synthetic methodologies, detailed experimental protocols, and a summary of the biological significance of this important class of compounds.

Biological Significance and Therapeutic Potential

N-Benzylbenzenesulfonamide derivatives have demonstrated a remarkable diversity of pharmacological effects, primarily by targeting specific enzymes and receptors. Their versatility makes them a cornerstone for developing novel therapeutics.

-

Anticancer Activity: A significant area of research focuses on the anticancer properties of these derivatives. Many act as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4] Under hypoxic conditions typical of solid tumors, CA IX helps maintain a stable intracellular pH, promoting cancer cell survival and proliferation.[3] Inhibition of CA IX by benzenesulfonamide derivatives disrupts this pH balance, leading to apoptosis.[4][5] Certain derivatives have also shown antiproliferative activity against various cancer cell lines, including breast cancer, leukemia, and neuroblastoma, with some compounds exhibiting greater potency than established drugs like etoposide and doxorubicin.[6][7]

-

Antimicrobial Activity: The sulfonamide group is famously associated with the first generation of antibacterial "sulfa drugs." Novel N-benzylbenzenesulfonamide derivatives continue this legacy, showing promising activity against a range of bacterial and fungal pathogens.[8][9][10] Compounds have been identified with potent activity against E. coli, S. aureus, P. aeruginosa, and the fungi C. albicans and A. niger.[8][9] The mechanism often involves the inhibition of essential microbial enzymes.[4]

-

Enzyme Inhibition: Beyond carbonic anhydrases, these derivatives are effective inhibitors of other key enzymes. For example, specific scaffolds have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer.[11] Additionally, they have been investigated as inhibitors of γ-secretase for potential Alzheimer's disease treatment and as glucocorticoid receptor (GR) modulators.[2][12]

-

Cardiovascular and Neurological Applications: Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system, including lowering perfusion pressure.[13] Furthermore, selective inhibition of carbonic anhydrase isoform VII (CA VII), which is prevalent in the brain, has been linked to the relief of neuropathic pain, opening avenues for new neurological treatments.[14][15]

Synthetic Methodologies

The synthesis of N-benzylbenzenesulfonamide derivatives can be accomplished through several key strategies, ranging from classical multi-step procedures to modern, highly efficient catalytic methods.

Method 1: Classical Two-Step Synthesis

The most traditional and widely employed route involves a two-step process.[2][12] The first step is the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide intermediate. The second step is the N-alkylation of this intermediate with a benzyl halide (e.g., benzyl bromide) in the presence of a base to yield the final N-benzylbenzenesulfonamide product. While reliable, this method requires the isolation of the intermediate, which can lower the overall yield and extend the synthesis time.[1]

Caption: Workflow for the classical two-step synthesis.

Method 2: One-Pot Synthesis

To improve efficiency, a one-pot synthesis has been developed.[1] This approach combines the sulfonamide formation and N-benzylation steps in a single reaction vessel without the need to isolate the intermediate sulfonamide. This method typically results in shorter reaction times and can improve overall yields by minimizing product loss during purification steps.[1]

Caption: Workflow for the efficient one-pot synthesis.

Method 3: Manganese-Catalyzed N-Alkylation via Borrowing Hydrogen

A modern and highly atom-economical approach utilizes a manganese-based pincer catalyst in a "borrowing hydrogen" (BH) process.[16] In this elegant method, a commodity alcohol (benzyl alcohol) serves as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal hydride. The sulfonamide then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal hydride to afford the N-benzylated product, regenerating the catalyst and releasing water as the only byproduct. This method avoids the use of toxic alkyl halides and requires only catalytic amounts of base.[16]

Experimental Protocols

The following are generalized protocols adapted from the literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[2]

Step A: Synthesis of N-Allyl-4-methylbenzenesulfonamide

-

Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

-

Add allylamine (1.1 eq) dropwise to the stirring mixture.

-

Follow with the dropwise addition of aqueous potassium carbonate (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring progress by TLC.

-

Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.

-

Separate the organic layer, wash with water and brine, and back-extract the aqueous layers.

-

Combine organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.

Step B: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

-

Dissolve the N-allyl-4-methylbenzenesulfonamide intermediate (1.0 eq) and benzyl bromide (1.0 eq) in THF.

-

Add aqueous sodium hydroxide (1.25 eq) dropwise to the stirring solution.

-

Stir the mixture for 24 hours at room temperature.

-

Isolate the resulting white precipitate via vacuum filtration and wash with cold ethanol to yield the pure product.

Protocol 2: Manganese-Catalyzed N-Benzylation of Benzenesulfonamide[16]

-

To an oven-dried reaction vessel, add benzenesulfonamide (1.0 eq), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

-

Add benzyl alcohol (1.0 eq) and xylenes as the solvent.

-

Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., 20% ethyl acetate/petroleum ether) to obtain the pure N-benzylbenzenesulfonamide.

Data Presentation

Quantitative data from the synthesis and biological evaluation of various N-benzylbenzenesulfonamide derivatives are summarized below.

Table 1: Summary of Synthetic Yields and Physical Data

| Compound Name | Synthetic Method | Yield (%) | m.p. (°C) | Reference |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Two-Step | 73% (Step B) | 88-91 | [12] |

| N-Benzylbenzenesulfonamide | Mn-Catalyzed BH | 93% | 77-79 | [16] |

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | Base-promoted reaction followed by Pd-mediated amidation | 100% | 124-126 | [8] |

| N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Base-promoted reaction followed by Pd-mediated amidation | 90.6% | 140-142 | [8] |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | One-Pot | 93% | 125-127 | [17] |

Table 2: Spectroscopic Data for Representative Derivatives

| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) | Reference |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 7.73 (d, 2H), 7.34-7.20 (m, 7H), 5.45 (m, 1H), 5.05 (dq, 1H), 4.98 (dq, 1H), 4.32 (s, 2H), 3.74 (dt, 2H), 2.43 (s, 3H) | 143.7, 136.9, 135.5, 133.1, 129.8, 128.8, 128.0, 127.3, 119.5, 52.0, 50.8, 21.7 | 302.11 [M+H]+ | [12] |

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | (DMSO-d6) 7.69–7.46 (m, 4H, ArH), other aliphatic signals | (DMSO-d6) 172.08 (C=O), 143.00, 137.84, 130.00, 127.28, multiple aliphatic signals | 357.1310 [M-H] | [8] |

| N-benzyl-n-arylsulfonamide derivative | (CDCl3) 8.06 (s, 1H), 7.71-7.65 (m, 3H), 7.57 (t, 2H), 7.28-7.22 (m, 4H), 7.22-7.19 (m, 2H), 7.06 (d, 1H), 6.82 (d, 1H) | Not Provided | Not Provided | [18] |

Table 3: Summary of Biological Activity Data

| Compound Class/Derivative | Target/Organism | Activity Metric | Value | Reference |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast Cancer) | IC50 | 19.7 µM | [6] |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | IC50 | 25.2 µM | [6] |

| Benzenesulfonamide-Thiazolone derivative (4e) | Carbonic Anhydrase IX | IC50 | 10.93 nM | [4] |

| Benzenesulfonamide-Thiazolone derivative (4g) | Carbonic Anhydrase IX | IC50 | 15.22 nM | [4] |

| Benzenesulfonamide-Thiazolone derivative (4e) | MDA-MB-231 (Breast Cancer) | IC50 | 1.52 µM | [19] |

| Triazinyl benzenesulfonamide (12i) | Carbonic Anhydrase IX | KI | 38.8 nM | [3] |

| Triazinyl benzenesulfonamide (12d) | MDA-MB-468 (Breast Cancer) | IC50 | 3.99 µM | [3] |

| Benzenesulfonamide derivative (4e) | C. albicans | MIC | 6.63 mg/mL | [8][9] |

| Benzenesulfonamide derivative (4e) | A. niger | MIC | 6.28 mg/mL | [8][9] |

Mechanism Visualization: CA IX Inhibition in Cancer

The inhibition of carbonic anhydrase IX is a key anticancer mechanism for many benzenesulfonamide derivatives. The following diagram illustrates this pathway. In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX. CA IX then catalyzes the hydration of CO₂, acidifying the extracellular space while maintaining a neutral intracellular pH, which promotes tumor survival and metastasis. N-Benzylbenzenesulfonamide inhibitors block CA IX activity, leading to intracellular acidification and subsequent apoptosis.[3][5]

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Conclusion

The N-benzylbenzenesulfonamide scaffold remains a highly valuable platform in the pursuit of novel therapeutic agents. The synthetic methodologies available, from classical two-step procedures to modern catalytic one-pot reactions, provide chemists with a robust toolkit to generate diverse libraries of compounds for biological screening. The wide range of demonstrated activities, particularly in oncology and infectious diseases, ensures that this class of molecules will continue to be a major focus of research and development efforts. This guide provides a foundational resource for professionals aiming to synthesize and explore the vast potential of N-benzylbenzenesulfonamide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 18. US20220089555A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof - Google Patents [patents.google.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reaction mechanism of N-alkylation of benzenesulfonamide

An In-Depth Technical Guide to the N-Alkylation of Benzenesulfonamide for Researchers and Drug Development Professionals

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3][4][5] The synthesis of N-substituted sulfonamides is a critical transformation, as the nature of the substituent on the nitrogen atom profoundly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-alkylation of the parent benzenesulfonamide is a fundamental method for introducing this diversity.

This technical guide provides an in-depth exploration of the reaction mechanisms, experimental protocols, and critical factors governing the N-alkylation of benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic transformation.

Core Reaction Mechanisms

The N-alkylation of benzenesulfonamide can be achieved through several distinct mechanistic pathways. The choice of method depends on the nature of the alkylating agent, the complexity of the substrate, and the desired reaction conditions.

SN2 Pathway with Alkyl Halides

The most traditional method for N-alkylation involves the reaction of a benzenesulfonamide with an alkyl halide in the presence of a base. The mechanism proceeds in two main steps:

-

Deprotonation: The sulfonamide proton (pKa ≈ 10) is acidic due to the strong electron-withdrawing effect of the sulfonyl group. A suitable base deprotonates the nitrogen atom to form a resonance-stabilized sulfonamide anion.

-

Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (S

N2) reaction to form the N-alkylated product and a salt byproduct.

Mitsunobu Reaction

The Mitsunobu reaction enables the N-alkylation of sulfonamides using alcohols, which are often more readily available and less hazardous than alkyl halides.[6][7] This reaction involves a redox process mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The key feature is the inversion of stereochemistry at the alcohol's carbon center.

The mechanism is complex but can be summarized as follows:

-

The phosphine attacks the azodicarboxylate to form a betaine intermediate.

-

The acidic sulfonamide protonates the betaine.

-

The resulting sulfonamide anion displaces the phosphine oxide precursor from the activated alcohol-phosphine complex.

"Borrowing Hydrogen" Catalysis

A greener and more atom-economical approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, which uses alcohols as alkylating agents with transition-metal catalysts (e.g., based on Mn, Ru, Ir).[8][9][10] This process avoids the stoichiometric byproducts of the Mitsunobu reaction and the use of alkyl halides.

The catalytic cycle generally involves:

-

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ.

-

Condensation: The aldehyde/ketone undergoes condensation with the benzenesulfonamide to form an N-sulfonylimine intermediate, releasing water.

-

Reduction: The metal-hydride returns the borrowed hydrogen to the imine intermediate, reducing it to the final N-alkylated product and regenerating the active catalyst.

Factors Influencing N-Alkylation

Optimizing the N-alkylation reaction requires careful consideration of several parameters.

-

Base Selection: For S

N2 reactions, the base must be strong enough to deprotonate the sulfonamide but not so strong as to promote side reactions like elimination with secondary or tertiary alkyl halides.[11] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For BH catalysis, weaker bases like K₂CO₃ are often sufficient.[8] -

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation, leaving a highly reactive "naked" sulfonamide anion that favors N-alkylation.[11]

-

Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Steric hindrance on the alkylating agent can significantly slow the reaction rate.[11] Bulky alkylating agents can also help suppress the undesired second alkylation.[11]

-

Stoichiometry: A slight excess (1.05-1.1 equivalents) of the alkylating agent is often used to ensure complete consumption of the sulfonamide.[11] However, a large excess can promote N,N-dialkylation. Slow, portion-wise addition of the alkylating agent can favor mono-alkylation.[11]

-

Temperature: Lowering the reaction temperature can improve the selectivity for mono-alkylation over dialkylation by reducing the rate of the second, often slower, alkylation step.[11]

Experimental Protocols

The following are representative protocols for key N-alkylation methods.

Protocol: N-Alkylation with Alkyl Halide and K₂CO₃

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add benzenesulfonamide (1.0 mmol, 1 eq.).

-

Reagents: Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.) and a polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M).

-

Addition: Add the alkyl halide (1.1 mmol, 1.1 eq.) to the suspension.

-

Reaction: Heat the mixture (typically 60-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol: Mitsunobu Reaction

-

Setup: To a solution of benzenesulfonamide (1.0 mmol, 1 eq.), the desired alcohol (1.1 mmol, 1.1 eq.), and triphenylphosphine (1.2 mmol, 1.2 eq.) in an anhydrous solvent (e.g., THF, ~0.2 M), cool the flask to 0 °C in an ice bath.[12]

-

Addition: Add DIAD or DEAD (1.2 mmol, 1.2 eq.) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[12]

-

Workup: Concentrate the reaction mixture in vacuo.

-

Purification: The crude product contains triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved via flash column chromatography to isolate the desired N-alkylated sulfonamide.

Protocol: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

Adapted from Reed-Berendt, et al. (2019)[8]

-

Setup: In a glovebox or under an inert atmosphere, combine the aryl sulfonamide (1.0 mmol, 1 eq.), the primary alcohol (1.1 mmol, 1.1 eq.), the Mn(I) PNP pincer precatalyst (e.g., 5 mol %), and K₂CO₃ (10 mol %) in a vial.

-

Solvent: Add anhydrous xylenes (~1 M concentration of the sulfonamide).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 150 °C for 24 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure mono-N-alkylated product.[8]

Quantitative Data Summary

The efficiency of N-alkylation is highly dependent on the chosen methodology and substrates. The following tables summarize representative data from the literature.

Table 1: Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [8]

| Entry | Alcohol (Alkylating Agent) | Product | Isolated Yield (%) |

| 1 | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 86 |

| 2 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 95 |

| 3 | 4-(Trifluoromethyl)benzyl alcohol | N-(4-(Trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 70 |

| 4 | 2-Thiophenemethanol | 4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | 73 |

| 5 | 1-Butanol | N-Butyl-4-methylbenzenesulfonamide | 82 |

| 6 | 1-Hexanol | N-Hexyl-4-methylbenzenesulfonamide | 80 |

Reaction Conditions: p-Toluenesulfonamide (1 mmol), alcohol (1.1 mmol), Mn(I) PNP precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h.

Table 2: N-Alkylation of Sulfonamides with Trichloroacetimidates [13]

| Entry | Sulfonamide | Trichloroacetimidate | Product | Isolated Yield (%) |

| 1 | p-Toluenesulfonamide | 1-Phenylethyl trichloroacetimidate | N-(1-Phenylethyl)-4-methylbenzenesulfonamide | 86 |

| 2 | Benzenesulfonamide | 1-Phenylethyl trichloroacetimidate | N-(1-Phenylethyl)benzenesulfonamide | 87 |

| 3 | Methanesulfonamide | 1-Phenylethyl trichloroacetimidate | N-(1-Phenylethyl)methanesulfonamide | 79 |

| 4 | Ethanesulfonamide | 1-Phenylethyl trichloroacetimidate | N-(1-Phenylethyl)ethanesulfonamide | 76 |

| 5 | Saccharin | 1-Phenylethyl trichloroacetimidate | 2-(1-Phenylethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | 98 |

Reaction Conditions: Sulfonamide (1 mmol), trichloroacetimidate (1.1 mmol), refluxing toluene, no additives.

Common Side Reactions and Mitigation

-

N,N-Dialkylation: This is a common side reaction, especially with unhindered primary sulfonamides and reactive alkylating agents like methyl iodide.[11]

-

Mitigation: Use a bulky alkylating agent, carefully control stoichiometry (minimal excess of alkylating agent), perform a slow addition of the alkylating agent, or lower the reaction temperature.[11]

-

-

O-Alkylation: The sulfonamide anion is an ambident nucleophile, with negative charge density on both nitrogen and oxygen. While N-alkylation is generally favored, O-alkylation can sometimes occur.

-

Mitigation: Using polar aprotic solvents (DMF, DMSO) generally favors N-alkylation by solvating the cation and leaving the more nucleophilic nitrogen atom more accessible.[11]

-

-

Elimination (E2): When using secondary or tertiary alkyl halides, the basic sulfonamide anion can act as a base, leading to an E2 elimination reaction to form an alkene instead of the desired S

N2 product.[11]-

Mitigation: Use the mildest possible base and avoid a large excess. Using methods like the Mitsunobu or BH reactions with the corresponding alcohols can circumvent this issue entirely.

-

Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in drug discovery.[4] Its ability to act as a hydrogen bond donor and acceptor, along with its tetrahedral geometry, allows it to mimic the transition state of various enzymatic reactions, notably as an inhibitor of carbonic anhydrase and proteases.[2][4] N-alkylation is a primary tool used by medicinal chemists to:

-

Modulate Lipophilicity: Introducing alkyl groups can increase a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Explore Structure-Activity Relationships (SAR): Systematically varying the N-alkyl substituent allows for the rapid generation of compound libraries to probe the target's binding pocket and optimize potency and selectivity.[14]

-

Block Metabolism: N-alkylation can block potential sites of metabolic degradation, thereby increasing the half-life of a drug candidate.

Examples of marketed drugs containing an N-alkyl sulfonamide motif are numerous and span various therapeutic areas, underscoring the importance of this synthetic transformation in the pharmaceutical industry.[15]

Conclusion

The N-alkylation of benzenesulfonamide is a versatile and indispensable reaction in modern organic and medicinal chemistry. From the classic SN2 reaction with alkyl halides to more advanced, catalytic "Borrowing Hydrogen" methodologies, researchers have a powerful toolkit to synthesize diverse N-substituted sulfonamides. A thorough understanding of the underlying mechanisms, influencing factors, and potential side reactions is critical for the successful design and execution of synthetic routes toward novel therapeutic agents. The continued development of more efficient, selective, and sustainable N-alkylation protocols will undoubtedly remain a key focus in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of Substituted N-Benzylbenzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide moiety is a key structural motif in a variety of biologically active compounds. Its synthesis, traditionally performed in a stepwise manner, can be streamlined through one-pot methodologies, offering significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. This technical guide provides an in-depth overview of the one-pot synthesis of substituted N-benzylbenzenesulfonamides, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways.

Introduction

The classical approach to synthesizing N-benzylbenzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine to form a sulfonamide, followed by a separate benzylation step to introduce the benzyl group. Recognizing the potential for process intensification, researchers have explored the feasibility of combining these transformations into a single, continuous operation. This guide outlines two primary one-pot strategies: a sequential N-sulfonylation and N-benzylation approach, and a reductive amination pathway.

One-Pot N-Sulfonylation and N-Benzylation

This methodology is based on the sequential reaction of a benzenesulfonyl chloride with a primary amine, followed by in-situ benzylation of the resulting sulfonamide. The compatibility of the reaction conditions for both steps is crucial for the success of this one-pot procedure.

Proposed General Reaction Scheme

Where Ar = Substituted Phenyl, R = Alkyl or Aryl, Bn = Benzyl, X = Halogen

Experimental Protocol

The following protocol is a generalized procedure derived from established two-step syntheses, with modifications to enable a one-pot process.[1]

Materials:

-

Substituted benzenesulfonyl chloride (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

Benzyl halide (e.g., benzyl bromide) (1.0-1.2 equiv)

-

Base (e.g., NaOH, K2CO3, or a non-nucleophilic organic base like DBU) (2.0-2.5 equiv)

-

Solvent (e.g., THF, acetonitrile, or a biphasic system with water)

Procedure:

-

To a stirred solution of the primary amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture. The reaction progress can be monitored by TLC.

-

After the formation of the initial sulfonamide is complete (typically 1-3 hours), add the benzyl halide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating (40-60 °C) until the benzylation is complete (typically 12-24 hours), as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylbenzenesulfonamide.

Key Considerations and Optimization:

-

Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to facilitate both the initial sulfonamide formation and the subsequent benzylation without competing side reactions. Aqueous sodium hydroxide has been shown to be effective for the sulfonylation step, suggesting a biphasic reaction system could be advantageous.[2]

-

Solvent System: The solvent should be inert to the reactants and capable of dissolving both the starting materials and intermediates. Aprotic polar solvents like THF and acetonitrile are generally suitable.

-

Reaction Temperature: The initial sulfonylation is often exothermic and may require cooling. The subsequent benzylation step may benefit from gentle heating to increase the reaction rate.

Data Presentation

The following table summarizes representative yields for the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which provides a strong indication of the expected efficiency of a one-pot adaptation.[1]

| Step | Reactants | Product | Yield (%) |

| 1. N-Sulfonylation | 4-Methylbenzenesulfonyl chloride, Allylamine | N-Allyl-4-methylbenzenesulfonamide | High |

| 2. N-Benzylation | N-Allyl-4-methylbenzenesulfonamide, Benzyl bromide | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 67 |

One-Pot Reductive Amination

An alternative one-pot approach involves the reductive amination of a benzaldehyde derivative with a benzenesulfonamide. This method forms the N-benzyl bond through the reduction of an in-situ formed N-sulfonylimine intermediate.

Proposed General Reaction Scheme

Where Ar = Substituted Phenyl, Ph = Phenyl

Experimental Protocol

This protocol is based on general procedures for reductive amination.

Materials:

-

Benzenesulfonamide (1.0 equiv)

-

Benzaldehyde (1.0-1.2 equiv)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) (1.5-2.0 equiv)

-

Catalyst (e.g., a Lewis acid or a solid acid catalyst) (catalytic amount)

-

Solvent (e.g., methanol, ethanol, or an aprotic solvent like THF)

Procedure:

-

To a solution of the benzenesulfonamide and benzaldehyde in the chosen solvent, add the catalyst.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-sulfonylimine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.

-

Quench the reaction carefully with water or a dilute acid solution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Logical Workflow for One-Pot N-Sulfonylation and N-Benzylation

Caption: Sequential N-Sulfonylation and N-Benzylation in a single pot.

Signaling Pathway for Reductive Amination

Caption: Reductive amination pathway for N-benzylbenzenesulfonamide synthesis.

Conclusion

The one-pot synthesis of substituted N-benzylbenzenesulfonamides represents a significant advancement over traditional multi-step procedures. Both the sequential N-sulfonylation/N-benzylation and the reductive amination approaches offer viable and efficient routes to these valuable compounds. The choice of method will depend on the availability of starting materials and the specific substitution patterns desired. Further optimization of reaction conditions for a broader range of substrates is a promising area for future research and will undoubtedly contribute to the development of more sustainable and economical synthetic processes in the pharmaceutical and chemical industries.

References

A Technical Guide to the Environmentally Benign Synthesis of N-benzyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of environmentally benign synthetic routes to N-benzyl-4-methylbenzenesulfonamide, a crucial scaffold in medicinal chemistry. Traditional syntheses of sulfonamides often involve hazardous reagents and solvents. This document details greener alternatives, focusing on methodologies that prioritize sustainability, efficiency, and safety.

Introduction: The Importance of Green Synthesis

N-benzyl-4-methylbenzenesulfonamide and its derivatives are prevalent in a wide array of biologically active compounds. As the pharmaceutical industry increasingly embraces sustainable practices, the development of environmentally friendly synthetic methods for these core structures is of paramount importance. Green chemistry principles, such as the use of non-toxic solvents, catalytic processes, and atom economy, are central to the methodologies presented herein.

Comparative Analysis of Synthetic Methodologies

This guide focuses on two primary environmentally benign approaches for the synthesis of N-benzyl-4-methylbenzenesulfonamide: a nano-catalyzed direct coupling reaction and an aqueous-based two-step synthesis. The following tables summarize the quantitative data associated with these methods.

Table 1: Nano-Ru/Fe3O4 Catalyzed Direct Coupling of p-Toluenesulfonamide and Benzyl Alcohol

| Parameter | Value | Reference |

| Catalyst | Nano-Ru/Fe3O4 | [1] |

| Reactants | p-Toluenesulfonamide, Benzyl alcohol | [1] |

| Base | K2CO3 | [1] |

| Solvent | Solvent-free (under argon flow) | [1] |

| Temperature | 150 °C | [1] |

| Reaction Time | 12 hours | [1] |

| Product Yield | >80% (isolated) | |

| Key Advantage | High atom economy (water is the only byproduct), catalyst is magnetic and recyclable.[1] |

Table 2: Two-Step Aqueous Synthesis of N-benzyl-4-methylbenzenesulfonamide

| Parameter | Step 1: Synthesis of 4-methylbenzenesulfonamide | Step 2: N-benzylation | Reference |

| Reactants | 4-methylbenzenesulfonyl chloride, Benzylamine | 4-methylbenzenesulfonamide, Benzyl bromide | [2] |

| Base | Aqueous K2CO3 | Aqueous NaOH | [2] |

| Solvent System | Tetrahydrofuran / Water | Tetrahydrofuran / Water | [2] |

| Temperature | Room Temperature | Room Temperature | [2] |

| Reaction Time | 24 hours | 24 hours | [2] |

| Product Yield | Not explicitly stated for benzylamine, but analogous reactions show good yields. | 67% for a similar N-allyl derivative.[2] | |

| Key Advantage | Avoids hazardous solvents like dichloromethane and carcinogenic reagents like pyridine.[2][3] |

Detailed Experimental Protocols

Method 1: Nano-Ru/Fe3O4 Catalyzed Synthesis

This one-pot method involves the direct coupling of p-toluenesulfonamide and benzyl alcohol, proceeding through a domino dehydrogenation-condensation-hydrogenation sequence.

Catalyst Preparation (Ru/Fe3O4):

-

Dissolve 50 mmol of Fe(NO3)3·9H2O and 2 mmol of RuCl3·H2O in 50 mL of water.

-

Add this solution dropwise to 300 mL of a 0.47 mol/L Na2CO3 solution under vigorous stirring over approximately 1 hour.

-

Continue stirring for another hour at room temperature.

-

Filter the resulting solid, wash with 80-100 mL of water, and dry at 120 °C for 16 hours in air.

-

Calcine the brown solid at 400 °C for 5 hours, followed by reduction under a hydrogen flow at 400 °C for 1 hour to yield the black Ru/Fe3O4 catalyst.[1]

Synthesis of N-benzyl-4-methylbenzenesulfonamide:

-

In a glass vessel, combine 5.0 mmol of p-toluenesulfonamide, 20.0 mmol of benzyl alcohol, 40 mg of the Ru/Fe3O4 catalyst (0.45 mol% Ru), and 0.1 mmol of K2CO3.

-

Stir the reaction mixture vigorously (500-750 rpm) at 150 °C under a continuous argon flow for 12 hours.

-

After cooling to room temperature, dissolve the mixture in approximately 20 mL of acetone and filter through celite to remove the catalyst.

-